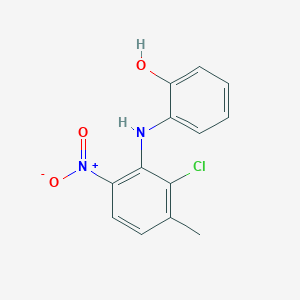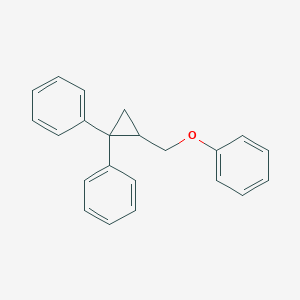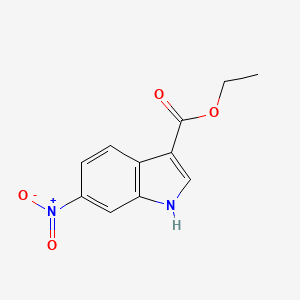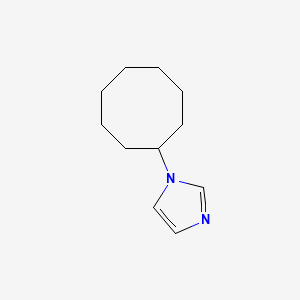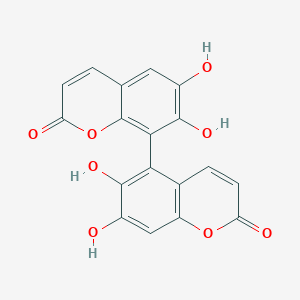
Isoeuphorbetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoeuphorbetin is a useful research compound. Its molecular formula is C18H10O8 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et pharmacologie
L'isoeuphorbetin a montré un potentiel en tant qu'inhibiteur de la protéase du VHC, ce qui pourrait être important dans le traitement de l'hépatite C . Sa capacité à inhiber l'enzyme protéase peut empêcher la réplication du virus, offrant une voie thérapeutique pour les patients souffrant de cette maladie.
Biotechnologie
Dans le domaine de la biotechnologie, les propriétés de l'this compound pourraient être exploitées dans le développement de biosenseurs. Ces dispositifs pourraient utiliser la réactivité du composé pour détecter ou mesurer des informations biologiques, qui peuvent être traduites en un signal électrique pour l'analyse et le diagnostic .
Sciences de l'environnement
L'this compound peut avoir des applications en sciences de l'environnement, en particulier dans le développement de pratiques durables et de remédiation environnementale. Ses propriétés chimiques pourraient être utilisées pour concevoir des systèmes qui surveillent et éliminent les polluants de divers écosystèmes .
Science des matériaux
La structure unique du composé pourrait être explorée pour créer des matériaux avancés. Les chercheurs pourraient étudier l'intégration de l'this compound dans de nouveaux composites ou revêtements, ce qui pourrait contribuer au développement de matériaux avec une durabilité accrue ou une interaction spécifique avec la lumière et d'autres formes d'énergie .
Chimie synthétique
L'this compound est un sujet d'intérêt en chimie synthétique pour la création de dérivés de la coumarine. Ces dérivés ont un large spectre d'activité biologique et peuvent être utilisés dans la synthèse de nouveaux composés avec des applications potentielles allant des produits pharmaceutiques aux produits agrochimiques .
Pharmacologie
En pharmacologie, le rôle de l'this compound s'étend à l'étude du métabolisme des médicaments et de la pharmacocinétique. Il peut être utilisé pour comprendre comment les médicaments sont métabolisés dans l'organisme, ce qui est crucial pour le développement de médicaments sûrs et efficaces .
Mécanisme D'action
Target of Action
Isoeuphorbetin is a potent inhibitor of the Hepatitis C Virus (HCV) protease . The HCV protease is a critical enzyme that plays a key role in the life cycle of the HCV, making it a primary target for therapeutic intervention.
Mode of Action
This compound interacts with the HCV protease, inhibiting its function
Biochemical Pathways
The inhibition of the HCV protease by this compound disrupts the life cycle of the HCV . This prevents the virus from replicating and spreading, thereby reducing the viral load in the body.
Result of Action
The inhibition of the HCV protease by this compound can lead to a reduction in the viral load of HCV . This can potentially alleviate the symptoms of HCV infection and slow the progression of the disease.
Analyse Biochimique
Biochemical Properties
Isoeuphorbetin interacts with the HCV protease, an enzyme crucial for the life cycle of the HCV . The nature of this interaction is inhibitory, with this compound effectively reducing the activity of the HCV protease .
Cellular Effects
The inhibition of the HCV protease by this compound impacts various cellular processes. It disrupts the replication of the HCV, thereby influencing cell function . This includes effects on cell signaling pathways, gene expression, and cellular metabolism related to the virus life cycle .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the HCV protease . This binding inhibits the enzyme, leading to a decrease in HCV replication and changes in gene expression related to the virus life cycle .
Temporal Effects in Laboratory Settings
The effects of this compound on HCV protease inhibition have been observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathways related to HCV infection It interacts with the HCV protease, potentially affecting metabolic flux or metabolite levels
Propriétés
IUPAC Name |
8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-9-5-7-1-3-13(22)26-18(7)15(17(9)24)14-8-2-4-12(21)25-11(8)6-10(20)16(14)23/h1-6,19-20,23-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQXBHUUFURBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What can we understand about the structure of isoeuphorbetin based on the research titles?
A1: While the provided abstracts lack structural data, both research titles [, ] explicitly mention "euphorbetin and this compound." The prefix "iso-" typically signifies isomers in chemistry, implying that euphorbetin and this compound share the same molecular formula but differ in the arrangement of their atoms. This suggests a close structural relationship between the two compounds.
Q2: What is the significance of developing "synthetic approaches" towards these bicoumarins?
A2: The research titles [, ] emphasize "synthetic approaches," indicating that obtaining these bicoumarins from natural sources might be challenging. Developing efficient synthetic routes is crucial for several reasons. First, it enables access to sufficient quantities of these compounds for further research, including biological activity studies. Second, it allows for the potential creation of analogs with improved properties, such as enhanced activity or reduced toxicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
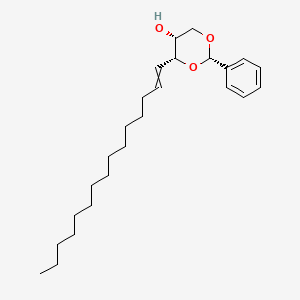
![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
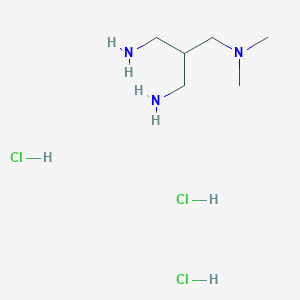
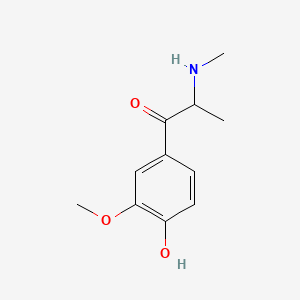
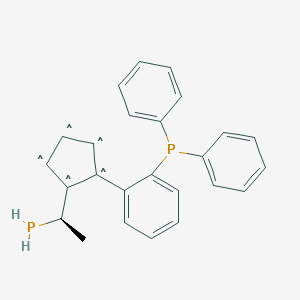
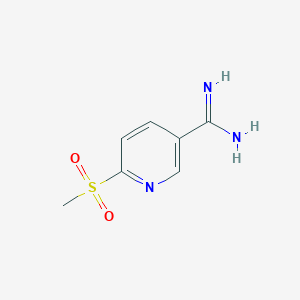
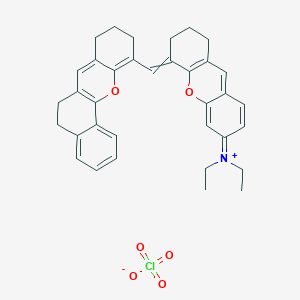
![7-(Diethylamino)-3-[2-(3,3-dimethyl-5-sulfanylindol-1-ium-2-yl)ethenyl]-4-hydroxychromen-2-one](/img/structure/B1515223.png)
![(9E)-Erythromycin 9-[O-[[(2-Methoxyethoxy)methoxy]methyl]oxime]](/img/structure/B1515224.png)
